molecular formula C11H14BrFN2O B15339582 3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide

3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide

Katalognummer: B15339582
Molekulargewicht: 289.14 g/mol
InChI-Schlüssel: MMQZRGOATAVMOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-fluorobenzylamine and N-methylpropanamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-5-fluorophenyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.

    N-methylpropanamide derivatives: Compounds with variations in the amide group or the alkyl chain.

Uniqueness

3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

Eigenschaften

Molekularformel

C11H14BrFN2O

Molekulargewicht

289.14 g/mol

IUPAC-Name

3-[(3-bromo-5-fluorophenyl)methylamino]-N-methylpropanamide

InChI

InChI=1S/C11H14BrFN2O/c1-14-11(16)2-3-15-7-8-4-9(12)6-10(13)5-8/h4-6,15H,2-3,7H2,1H3,(H,14,16)

InChI-Schlüssel

MMQZRGOATAVMOS-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)CCNCC1=CC(=CC(=C1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.